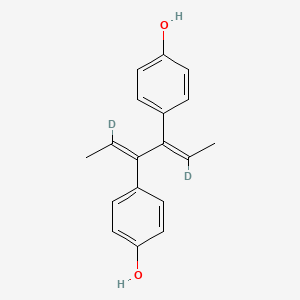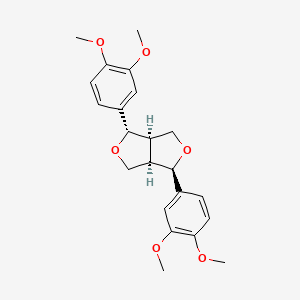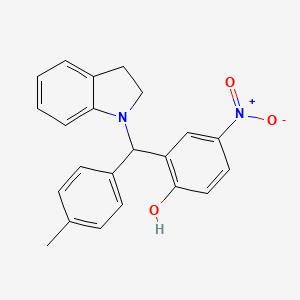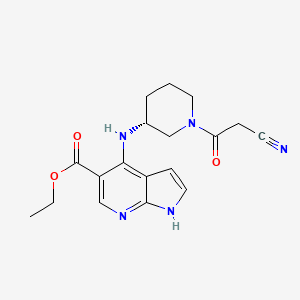
Lepzacitinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lepzacitinib is a small molecule drug that functions as a Janus kinase inhibitor, specifically targeting JAK1 and JAK3. It was initially developed by Aclaris Therapeutics, Inc. and is primarily being investigated for its potential in treating immune system diseases, congenital disorders, and skin and musculoskeletal diseases . The compound has shown promise in clinical trials for conditions such as atopic dermatitis .
Méthodes De Préparation
The synthesis of Lepzacitinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
For industrial production, the process is scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Lepzacitinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Lepzacitinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of JAK inhibition on various biochemical pathways.
Biology: Researchers use this compound to investigate the role of JAK1 and JAK3 in cellular signaling and immune response.
Mécanisme D'action
Lepzacitinib exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 3. These kinases are involved in the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By blocking the activity of these kinases, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms of immune-related diseases .
Comparaison Avec Des Composés Similaires
Lepzacitinib is unique in its dual inhibition of JAK1 and JAK3, which distinguishes it from other Janus kinase inhibitors that may target only one of these kinases. Similar compounds include:
Tofacitinib: Primarily inhibits JAK3 and is used for rheumatoid arthritis.
Ruxolitinib: Inhibits JAK1 and JAK2, used for myelofibrosis and polycythemia vera.
Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis.
Compared to these compounds, this compound’s dual inhibition of JAK1 and JAK3 offers a broader range of therapeutic applications, particularly in dermatological conditions .
Propriétés
Numéro CAS |
2321488-47-3 |
|---|---|
Formule moléculaire |
C18H21N5O3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
ethyl 4-[[(3R)-1-(2-cyanoacetyl)piperidin-3-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H21N5O3/c1-2-26-18(25)14-10-21-17-13(6-8-20-17)16(14)22-12-4-3-9-23(11-12)15(24)5-7-19/h6,8,10,12H,2-5,9,11H2,1H3,(H2,20,21,22)/t12-/m1/s1 |
Clé InChI |
QQOPOYMFJLUSBI-GFCCVEGCSA-N |
SMILES isomérique |
CCOC(=O)C1=CN=C2C(=C1N[C@@H]3CCCN(C3)C(=O)CC#N)C=CN2 |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NC3CCCN(C3)C(=O)CC#N)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



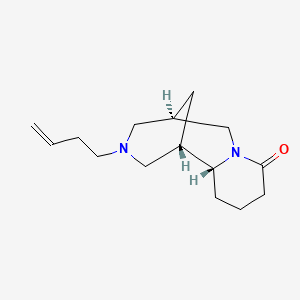
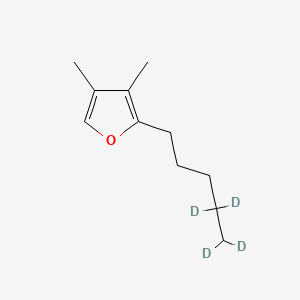
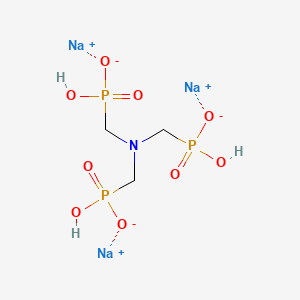
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)

![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)


